Chemical properties of Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl
Chemical properties of Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl
Title: Technical Whitepaper: Chemical Profile & Application Utility of Tert-butyl [trans-3-aminocyclohexyl]carbamate HCl
Executive Summary
Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride (CAS: 1609399-78-1) is a high-value bifunctional aliphatic amine scaffold used extensively in modern drug discovery. Distinguished by its trans-1,3-stereochemistry , this building block offers a unique spatial vector for linking pharmacophores, distinct from the more common 1,4-trans (linear) or 1,2-trans (adjacent) cyclohexane spacers.
This guide analyzes the compound’s conformational properties, synthetic accessibility, and reactivity profile. It serves as a definitive reference for researchers utilizing this scaffold to modulate solubility, rigidify flexible linkers, or explore novel chemical space in PROTACs and kinase inhibitors.
Chemical Identity & Structural Analysis
The defining feature of this scaffold is the trans relationship between the carbamate (Boc-protected amine) and the free amine (as HCl salt) on the cyclohexane ring.
Identification Data
| Property | Specification |
| Chemical Name | Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride |
| CAS Number | 1609399-78-1 (Racemic trans) |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ |
| Molecular Weight | 250.77 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | trans-1,3-disubstitution (Racemic mixture of (1R,3R) and (1S,3S)) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O |
Conformational Expertise: The "Axial-Equatorial" Lock
Unlike cis-1,3-disubstituted cyclohexanes, which can adopt a thermodynamically stable diequatorial chair conformation, the trans-1,3 isomer is geometrically constrained to have one axial and one equatorial substituent.[1]
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Implication for Drug Design: This ax/eq arrangement forces the two nitrogen vectors to project at an angle of approximately 120° relative to the ring plane, but with distinct 3D trajectories. This creates a "kinked" rigid linker that can access binding pockets unavailable to the linear trans-1,4 isomers.
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Chirality: The trans-1,3 isomer possesses C2 symmetry elements but lacks a plane of symmetry, making it chiral. The commercial HCl salt is typically a racemic mixture of the (1R,3R) and (1S,3S) enantiomers.
Synthetic Routes & Manufacturing
Accessing the trans-1,3 isomer with high diastereoselectivity is challenging because thermodynamic conditions (e.g., high-temperature hydrogenation) favor the cis-diequatorial isomer.
Industrial Synthesis Workflow
The synthesis typically proceeds via the hydrogenation of resorcinol or 1,3-cyclohexanedione derivatives, followed by isomer separation.
Step 1: Hydrogenation: Catalytic hydrogenation of m-phenylenediamine or 1,3-cyclohexanedione oxime yields a mixture of cis and trans 1,3-diaminocyclohexane. Step 2: Isomer Separation: The trans isomer is often separated via fractional crystallization of specific salts (e.g., tartrate or phosphate) or through chromatographic purification. Step 3: Desymmetrization: Statistical reaction with di-tert-butyl dicarbonate (Boc₂O) yields the mono-Boc protected diamine. Step 4: Salt Formation: Treatment with HCl generates the stable hydrochloride salt.
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow illustrating the critical isomer separation step required to isolate the trans-scaffold.
Reactivity Profile & Experimental Protocols
The molecule features two orthogonal amine functionalities: a free primary amine (reactive) and a Boc-protected amine (latent).
Orthogonal Reactivity Map
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Free Amine (Site A): Ready for immediate derivatization (Acylation, Reductive Amination, SNAr).
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Boc-Amine (Site B): Stable to basic and nucleophilic conditions; deprotected with strong acid (TFA or HCl) to reveal the second amine.
Visualization: Reactivity Logic
Figure 2: Orthogonal deprotection strategy allowing sequential functionalization of the diamine scaffold.
Standard Protocol: Amide Coupling (Self-Validating)
Objective: Coupling the free amine to a carboxylic acid (R-COOH).
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Preparation: Dissolve R-COOH (1.0 eq) in dry DMF under N₂ atmosphere.
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Activation: Add HATU (1.1 eq) and DIEA (3.0 eq). Stir for 5 minutes. Validation: Solution typically turns yellow; ensure pH > 8 (wet pH paper).
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Addition: Add Tert-butyl [trans-3-aminocyclohexyl]carbamate HCl (1.0 eq). The extra equivalent of DIEA neutralizes the HCl salt.
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Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[2] Success Marker: Disappearance of starting amine (m/z ~215 for free base) and appearance of Product+H.
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Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then NaHCO₃. Dry over Na₂SO₄.
Applications in Medicinal Chemistry
Linker Design in PROTACs
The trans-1,3-cyclohexane ring is increasingly used in Proteolysis Targeting Chimeras (PROTACs).
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Advantage: It introduces a defined "exit vector" that can improve the permeability of large molecules compared to flexible alkyl chains.
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Solubility: The aliphatic ring improves lipophilicity (LogP) modulation compared to aromatic linkers like piperazine.
Kinase Inhibitors
Used to link the hinge-binding motif to the solvent-exposed tail. The rigid geometry can lock the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.
Handling, Safety & Storage
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Storage: Store at 2–8°C (desiccated). The HCl salt is hygroscopic; protect from moisture to prevent clumping.
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Safety (GHS Classification):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
References
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Sigma-Aldrich. Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride Product Sheet.Link
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PubChem. Tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate (Compound Summary). National Library of Medicine. Link
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ChemicalBook. Trans-N-Boc-1,3-cyclohexanediamine Properties and Synthesis.Link
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MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Processes 2022.[3][4] Link
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BenchChem. Tert-Butyl (trans-3-aminocyclohexyl)carbamate Applications.Link
